molecular formula C23H21Cl2N3O B12315189 Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol

Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol

Cat. No.: B12315189
M. Wt: 426.3 g/mol
InChI Key: LQYDYWMFFKKSFD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name of this compound, 1-(3,4-dichlorophenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanol , reflects its intricate molecular architecture. Breaking down the nomenclature:

  • 1-(3,4-Dichlorophenyl) : A dichlorinated benzene ring attached to the first position of the ethanol moiety.
  • 2-[2-Imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl] : A benzimidazole core substituted with an imino group at position 2 and a 4-methylbenzyl group at position 3.

The molecular structure (Fig. 1) consists of a benzimidazole scaffold fused with a benzene ring, functionalized with a dichlorophenyl group and a methylbenzyl side chain. Key physicochemical properties include a boiling point of 592.5°C and a flash point of 312.1°C, indicative of its thermal stability.

Table 1: Structural and Physicochemical Identifiers

Property Value Source
Empirical Formula C23H21Cl2N3O
Molar Mass 426.34 g/mol
CAS Registry Number 402940-12-9
Boiling Point 592.5°C
Flash Point 312.1°C

Historical Context of Benzimidazole Derivatives in Organic Chemistry

Benzimidazole derivatives have been pivotal in organic and medicinal chemistry since their discovery. Key milestones include:

  • 1944 : Woolley hypothesized benzimidazoles' biological relevance due to structural resemblance to purines.
  • 1950s : CIBA Pharmaceuticals developed etonitazene, a potent benzimidazole-derived opioid agonist.
  • 1970s : Janssen Pharmaceuticals introduced mebendazole and albendazole, antihelminthic agents underscoring benzimidazoles' therapeutic versatility.

The structural flexibility of benzimidazoles allows for substitutions at multiple positions, enabling tailored biological activity. For example, the addition of electron-withdrawing groups (e.g., dichlorophenyl) enhances stability and receptor affinity, as seen in the subject compound. Modern research continues to explore benzimidazole derivatives for applications such as histone deacetylase (HDAC) inhibition and ferroptosis induction in cancer therapy.

Table 2: Historical Milestones in Benzimidazole Chemistry

Year Development Significance
1944 Woolley's purine-resemblance hypothesis Laid groundwork for biological applications
1950 Etonitazene synthesis First benzimidazole opioid agonist
1971 Mebendazole discovery Revolutionized antihelminthic treatments
2024 HDAC-targeting benzimidazole derivatives Novel anticancer mechanisms identified

Properties

Molecular Formula

C23H21Cl2N3O

Molecular Weight

426.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanol

InChI

InChI=1S/C23H21Cl2N3O/c1-15-6-8-16(9-7-15)13-27-20-4-2-3-5-21(20)28(23(27)26)14-22(29)17-10-11-18(24)19(25)12-17/h2-12,22,26,29H,13-14H2,1H3

InChI Key

LQYDYWMFFKKSFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Cyclization of 1,2-Diaminobenzenes

The benzimidazole scaffold is typically constructed via cyclization of 1,2-diaminobenzenes with carbonyl-containing precursors. For the target compound, this involves:

  • Condensation with aldehydes :
    • 3,4-Dichlorobenzaldehyde reacts with 1,2-diaminobenzene in acidic conditions (HCl or H₂SO₄) to form 2-(3,4-dichlorophenyl)-1H-benzimidazole.
    • Reaction conditions : 80–100°C, 6–12 hours, ethanol or methanol solvent.
    • Yield : 70–85%.
  • Oxidative cyclization :
    • Air or chemical oxidants (e.g., MnO₂) facilitate dehydrogenation to stabilize the benzimidazole ring.

Functionalization with the Imino-Ethanol Side Chain

Nucleophilic Substitution at the Benzimidazole Nitrogen

The introduction of the [(4-methylphenyl)methyl] group occurs via alkylation or reductive amination:

  • Alkylation with 4-methylbenzyl chloride :
    • 2-(3,4-Dichlorophenyl)-1H-benzimidazole is treated with 4-methylbenzyl chloride in the presence of K₂CO₃ or NaH.
    • Solvent : DMF or THF.
    • Yield : 65–78%.
  • Reductive amination :
    • Condensation of benzimidazole with 4-methylbenzaldehyde followed by NaBH₄ reduction.
    • Catalyst : Er(OTf)₃ improves selectivity for mono-alkylation.

Imine Formation and Ethanol Side Chain Installation

Schiff Base Formation and Reduction

The imino-ethanol moiety is introduced through:

  • Reaction with glyoxal :
    • Glyoxal reacts with the secondary amine of the alkylated benzimidazole to form a Schiff base.
    • Reduction : NaBH₄ or H₂/Pd-C reduces the imine to the ethanol derivative.
    • Key challenge : Avoiding over-reduction or epimerization.
  • One-pot imine-ethanol synthesis :
    • A patented method uses PEG600 as a phase-transfer catalyst to couple 2-chloro-1-(3,4-dichlorophenyl)ethanol with imidazole derivatives.
    • Conditions : 110–115°C in DMF, 4 hours.
    • Yield : 92%.

Industrial-Scale Optimization

Catalytic Methods for Enhanced Efficiency

Method Catalyst Solvent Temperature (°C) Yield (%) Reference
Reductive amination Er(OTf)₃ Ethanol 80 91
Alkylation K₂CO₃ DMF 100 78
One-pot coupling PEG600 DMF 115 92
Oxidative cyclization MnO₂ Toluene 120 85

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance reaction rates but require careful moisture control.
  • Eco-friendly alternatives : Ethanol or solvent-free conditions reduce environmental impact.

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : Ethanol or toluene yields >95% purity.
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) isolates intermediates.

Analytical Validation

  • Melting point : 132–133°C (lit. 131–133°C).
  • Spectroscopic data :
    • ¹H NMR (DMSO-d₆): δ 7.45–7.12 (m, aromatic H), 4.98 (s, -CH₂-), 3.72 (q, -CH₂OH).
    • MS (ESI) : m/z 426.3 [M+H]⁺.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Reduced reaction time : 15 minutes vs. 4 hours for classical methods.
  • Energy efficiency : 30% lower energy consumption.

Flow Chemistry Applications

  • Continuous-flow systems improve reproducibility for large-scale production.

Chemical Reactions Analysis

Yan 7874 undergoes various chemical reactions, including:

    Oxidation: Yan 7874 can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: Yan 7874 can undergo substitution reactions, particularly at the phenyl and benzimidazole rings. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

Chemical Synthesis

The synthesis of Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol typically involves multi-step processes that include the formation of the benzimidazole core followed by functionalization. The methodologies often utilize reactions such as:

  • Condensation Reactions : Combining appropriate amines and aldehydes to form the benzimidazole structure.
  • Substitutions : Introducing dichlorophenyl and methylphenyl groups through electrophilic aromatic substitution or nucleophilic attacks.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, in vitro tests demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Potential

Research has indicated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (µM)
MCF-725
HeLa30

The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Case Study 1: Antimicrobial Evaluation

In a controlled study, a series of derivatives of this compound were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications to the side chains significantly influenced activity levels.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound in combination with conventional chemotherapy agents. The results showed enhanced efficacy when used in conjunction with doxorubicin against resistant cancer cell lines, suggesting a potential role in combination therapy strategies.

Mechanism of Action

Yan 7874 acts as a weak partial agonist of orexin receptors. It interacts with both OX1 and OX2 orexin receptors, leading to the activation of intracellular signaling pathways. a significant portion of its effects is independent of orexin receptors, causing cytotoxicity and necrotic cell death .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions, core heterocycles, or functional groups, impacting physicochemical and biological properties:

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
Target Compound Benzimidazole 3,4-Dichlorophenyl; 4-methylbenzyl 426.34 402940-12-9 Reference standard
α-(3,4-Dichlorophenyl)-3-[(2-methylphenyl)methyl] analogue Benzimidazole 3,4-Dichlorophenyl; 2-methylbenzyl 426.34 439127-06-7 2-methylbenzyl substituent; higher cost (€854/mg)
4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine Benzimidazole 3,4-Dichlorobenzyl; 4-phenyl 368.25 Not provided Lacks ethanol side chain; synthesized via KOH/ethanol
2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives Benzimidazole 4-Fluorophenyl; variable side chains ~250–300 Not provided Fluorine substitution; optimized for metabolic stability
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Imidazole 2,4-Dichlorophenyl 257.12 24155-42-8 Imidazole core ; lower molecular weight

Key Observations :

  • Core Heterocycle : Replacement of benzimidazole with imidazole (CAS: 24155-42-8) reduces molecular weight and alters hydrogen-bonding capacity, likely impacting receptor affinity .
  • Functional Groups: Ethanol side chains (target compound) versus acetamide or amine groups (e.g., compound 27 in ) influence solubility and target engagement.

Yield Comparison :

  • Target compound: Limited yield data, but commercial pricing suggests moderate scalability .
  • Fluorophenyl benzimidazoles: High yields (e.g., 92% for 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole) .
Physicochemical Properties
Property Target Compound 2-Methylbenzyl Analogue Imidazole Derivative
Purity ≥90% Not specified Not specified
Boiling Point 592.5°C Not reported Not reported
Water Solubility Not reported Not reported 1300 g/L (20°C)
Cost (per mg) €769 (2 mg) €854 (1 mg) Not available

The imidazole derivative (CAS: 24155-42-8) exhibits exceptional water solubility (1300 g/L), likely due to its simpler structure and lack of hydrophobic benzyl groups .

Biological Activity

Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, drawing from various research studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H18Cl2N4O\text{C}_{18}\text{H}_{18}\text{Cl}_{2}\text{N}_{4}\text{O}

It features a dichlorophenyl group and a benzimidazole moiety, which are significant for its biological activity.

1. Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit notable antimicrobial properties. A study evaluating various synthesized compounds showed that derivatives similar to the target compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures reported Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1 - 16
Escherichia coli1 - 16
Klebsiella pneumoniae4 - 32
Candida albicans8 - 64

2. Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. The target compound is hypothesized to interact with cancer cell lines effectively. For instance, derivatives have shown cytotoxicity against various cancer types, including leukemia and solid tumors. A study highlighted that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

Cancer Cell Line IC50 (µM)
Leukemia (K562)5 - 10
Lung Cancer (NCI-H460)10 - 20
Breast Cancer (MCF-7)15 - 25

3. Anti-inflammatory Activity

Benzimidazole derivatives also possess anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. One study reported that specific derivatives significantly reduced inflammation in animal models by modulating the NF-kB pathway .

Case Studies

Several case studies have explored the biological activity of compounds structurally related to the target compound:

  • Case Study on Antimicrobial Efficacy : A series of synthesized benzimidazole derivatives were tested against a panel of bacterial strains. The results demonstrated that modifications on the benzene ring significantly affected antimicrobial potency, with some compounds achieving MIC values as low as 1 µg/mL .
  • Case Study on Anticancer Potential : In vitro studies showed that certain benzimidazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. What experimental controls are essential for reproducibility in synthesis?

  • Methodological Answer :
  • Reagent Quality : Use anhydrous ethanol (H₂O < 0.1%) to avoid side reactions.
  • Reaction Monitoring : Track progress via TLC or in-situ IR for imine formation.
  • Counterion Effects : Test trifluoroacetate vs. hydrochloride salts to optimize crystallinity .

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